2-Amino-2-(2,6-dichlorophenyl)acetonitrile
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Overview
Description
2-Amino-2-(2,6-dichlorophenyl)acetonitrile is a chemical compound with the molecular formula C8H6Cl2N2 It is characterized by the presence of an amino group and a nitrile group attached to a 2,6-dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,6-dichlorophenyl)acetonitrile typically involves the reaction of 2,6-dichlorobenzonitrile with ammonia or an amine under specific conditions. One common method involves the use of gaseous methylnitrite, which is generated from sodium nitrite and methanol at low temperatures, followed by the addition of sulfuric acid . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,6-dichlorophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-Amino-2-(2,6-dichlorophenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,6-dichlorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-((2,6-Dichlorophenyl)amino)benzoic acid: An analog with similar structural features but different functional groups.
2-[2-[(2,6-Dichlorophenyl)amino]phenyl]acetic Acid (Diclofenac): A well-known non-steroidal anti-inflammatory drug with structural similarities.
Uniqueness
2-Amino-2-(2,6-dichlorophenyl)acetonitrile is unique due to its specific combination of functional groups and the presence of chlorine atoms on the phenyl ring
Properties
Molecular Formula |
C8H6Cl2N2 |
---|---|
Molecular Weight |
201.05 g/mol |
IUPAC Name |
2-amino-2-(2,6-dichlorophenyl)acetonitrile |
InChI |
InChI=1S/C8H6Cl2N2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7H,12H2 |
InChI Key |
SIGRSXMNRRYYAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C#N)N)Cl |
Origin of Product |
United States |
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